molecular formula C12H11ClO2S B13660687 Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate

Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate

Cat. No.: B13660687
M. Wt: 254.73 g/mol
InChI Key: MHTVWKZENPZIOO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate typically involves the reaction of 5-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methylbenzo[b]thiophene-2-acetic acid
  • Methyl 2-thienylacetate
  • 2-Thiophenemethanol

Uniqueness

Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate stands out due to its unique combination of a benzothiophene core with a chloro and methyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11ClO2S

Molecular Weight

254.73 g/mol

IUPAC Name

methyl 2-(5-chloro-3-methyl-1-benzothiophen-2-yl)acetate

InChI

InChI=1S/C12H11ClO2S/c1-7-9-5-8(13)3-4-10(9)16-11(7)6-12(14)15-2/h3-5H,6H2,1-2H3

InChI Key

MHTVWKZENPZIOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)CC(=O)OC

Origin of Product

United States

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